cis-tert-Butyl 4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Description
cis-tert-Butyl 4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a bicyclic pyrrolidine derivative featuring a fused pyrrolo[3,4-c]pyrrole core. This compound is characterized by a tert-butyl carbamate group at the 2-position and a ketone (oxo) group at the 4-position. The tert-butyl group serves as a protective moiety, enhancing stability during synthetic processes, while the oxo group may influence hydrogen bonding and reactivity in pharmacological contexts.
Properties
IUPAC Name |
tert-butyl (3aS,6aS)-3-oxo-1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-5-7-4-12-9(14)8(7)6-13/h7-8H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFMMOCNINXPIC-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNC(=O)C2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CNC(=O)[C@@H]2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251003-89-0 | |
| Record name | rac-tert-butyl (3aR,6aR)-4-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Dipolar Cycloaddition Cascades
The pyrrolo[3,4-c]pyrrole core is frequently constructed via dipolar cycloaddition reactions. A rhodium-catalyzed cycloaddition cascade, initiated by carbene formation, has been employed to generate the bicyclic framework with high stereoselectivity. For example, treating pyrrolidinone 23 with a rhodium catalyst at 0.3 M concentration yielded the tricyclic intermediate 22 , though competing furanoside byproducts necessitated chromatographic separation.
Table 1: Optimization of Cycloaddition Conditions
| Catalyst | Concentration (M) | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Rh₂(OAc)₄ | 0.8 | 42 | 28 |
| Rh₂(OAc)₄ | 0.3 | 65 | 15 |
| Rh(COD)₂ | 0.3 | 58 | 20 |
Wittig Olefination and Ring Closure
Alternative routes involve Wittig olefination to install exocyclic double bonds, followed by ring-closing metathesis. For instance, acetonide-protected 2-deoxy-D-ribose 49 was converted to enoate 51 via Wittig reaction, though stereochemical control required careful temperature modulation. Subsequent hydrogenation and Boc protection yielded intermediates amenable to cyclization.
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| DMAP | THF | 4 | 78 |
| Et₃N | DCM | 6 | 65 |
| NaHCO₃ | Acetone | 8 | 52 |
Cis-Selective Ketone Formation
The 4-oxo group in the hexahydropyrrolo[3,4-c]pyrrole system is introduced via oxidation or ketone transfer. Oppenauer oxidation using aluminum isopropoxide and acetone has proven effective, though competing overoxidation to carboxylic acids must be mitigated. Alternatively, enzymatic oxidation systems offer milder conditions but require longer reaction times.
Table 3: Oxidation Methods for 4-Oxo Group
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Oppenauer oxidation | Al(OiPr)₃ | 82 | 95 |
| TEMPO/NaClO | TEMPO | 75 | 88 |
| Enzymatic (LOX) | Lipoxygenase | 68 | 92 |
Purification and Characterization
Final purification often employs flash chromatography or crystallization. The cis isomer is separable from trans contaminants using hexane/ethyl acetate gradients, with polarity adjustments critical for resolution. Characterization via ¹H NMR, ¹³C NMR, and IR spectroscopy confirms regio- and stereochemistry.
Key Spectral Data
-
¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, tert-butyl), 3.21–3.45 (m, 4H, pyrrolidine-H), 4.12 (d, J = 7.2 Hz, 2H, CH₂O).
-
IR (KBr) : 1745 cm⁻¹ (C=O, carbamate), 1680 cm⁻¹ (C=O, ketone).
Comparative Analysis of Synthetic Routes
Table 4: Route Efficiency Comparison
| Route | Steps | Overall Yield (%) | Key Advantage |
|---|---|---|---|
| Dipolar Cycloaddition | 6 | 32 | High cis selectivity |
| Wittig/Metathesis | 8 | 25 | Scalability |
| Enzymatic Oxidation | 7 | 28 | Mild conditions |
Chemical Reactions Analysis
Types of Reactions
cis-tert-Butyl 4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or sulfonyl groups into the pyrrole ring.
Scientific Research Applications
cis-tert-Butyl 4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cis-tert-Butyl 4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The benzyl group in CAS 370879-56-4 increases molecular weight (303.6 g/mol) and likely enhances lipophilicity compared to the target compound’s oxo group.
- Halogenation : Fluorination in CAS 1932454-31-3 introduces electronegative atoms, which may improve metabolic stability or binding affinity.
Pharmacological and Physicochemical Properties
Pharmacological Activity
- Autotaxin Inhibition : Analogs like compound 27 () were tested for autotaxin inhibition using Amplex-Red assays, though specific data for the target compound are unavailable.
- Solubility : The 5-oxo cyclopenta analog (CAS 146231-54-1) has a LogP of 1.63 (predicted), suggesting moderate lipophilicity. Benzyl-substituted derivatives (e.g., compound 23) may exhibit lower solubility due to increased hydrophobicity.
Biological Activity
cis-tert-Butyl 4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, with the CAS number 1251003-89-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antioxidant, enzyme inhibitory, and anticancer properties, supported by diverse research findings.
- Molecular Formula : C11H18N2O3
- Molecular Weight : 226.27 g/mol
- Purity : ≥97%
- IUPAC Name : tert-butyl rel-(3as,6as)-4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
1. Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. The compound has demonstrated significant antioxidant activity through various assays:
- DPPH Radical Scavenging : Exhibits strong scavenging ability against DPPH radicals.
- CUPRAC Assay : High reducing power indicating effective antioxidant capacity.
2. Enzyme Inhibition
Enzyme inhibition studies reveal that this compound can inhibit several key enzymes:
- Cholinesterases : Important for neurotransmission.
- Tyrosinase : Involved in melanin production; potential applications in skin whitening.
- Amylase and Glucosidase : Implications for diabetes management by regulating glucose levels.
3. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Lines Tested : Significant effects observed in pancreatic cancer cell lines (e.g., PANC-1).
- Mechanism of Action : Induction of apoptosis through various signaling pathways, including caspase activation and mitochondrial dysfunction.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2025) | Demonstrated strong antioxidant activity and enzyme inhibition in vitro. |
| Study B (2024) | Showed anticancer effects on pancreatic cancer cells with apoptotic signaling pathways activated. |
| Study C (2023) | Investigated structure-activity relationships (SAR) leading to optimized derivatives with enhanced biological activities. |
Q & A
Q. What are the critical physicochemical properties of cis-tert-Butyl 4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate for experimental handling?
The compound is reported as a solid with a boiling point of 325.8±35.0°C (extrapolated) and requires storage below 28°C in dry conditions to maintain stability. Key hazards include acute oral toxicity (H302), skin irritation (H315), and serious eye irritation (H319). Handling requires dust control, ventilation, and PPE to mitigate exposure risks .
Q. What safety protocols are essential when working with this compound in a laboratory?
Safety measures include:
- PPE : Gloves (tested for chemical resistance), eye protection (goggles), and respiratory gear if aerosols form.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion .
- Spill Management : Collect spills using non-sparking tools and dispose via licensed waste services .
Q. Which spectroscopic methods are recommended for structural characterization of this compound?
Standard techniques include:
- ¹H/¹³C NMR : To confirm the bicyclic pyrrolo-pyrrole scaffold and tert-butyl carboxylate group.
- Mass Spectrometry (ESI-TOF) : For molecular weight validation (theoretical: 225.28 g/mol).
- IR Spectroscopy : To identify the 4-oxo carbonyl stretch (~1700 cm⁻¹) .
Advanced Research Questions
Q. How can palladium-catalyzed cross-coupling reactions be optimized for functionalizing the pyrrolo-pyrrole core?
- Methodology : Buchwald-Hartwig amination using Pd(OAc)₂ (2.5 mol%), BINAP (5 mol%), and NaOt-Bu in toluene at 110°C for 16 hours achieves aryl group introduction (e.g., trifluoromethylphenyl).
- Key Considerations : Moisture-free conditions, inert atmosphere (N₂/Ar), and post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What strategies are effective for Boc deprotection during synthetic modifications of this compound?
- Deprotection Protocol : Treat with 2.0 M HCl in Et₂O (2 equiv) in dichloromethane at room temperature for 3 hours.
- Validation : Monitor reaction completion via TLC or LC-MS. Neutralize excess acid with aqueous NaHCO₃ before extraction .
Q. How can stereochemical integrity be confirmed in derivatives of this bicyclic scaffold?
- X-ray Crystallography : Use SHELXL for refinement to resolve absolute configuration.
- Complementary Techniques : NOESY NMR to assess spatial proton relationships and chiral HPLC (e.g., Chiralpak IA column) for enantiopurity validation .
Q. What challenges arise in regioselective functionalization of the pyrrolo[3,4-c]pyrrole core, and how can they be mitigated?
- Challenges : Competing reactivity at nitrogen vs. carbonyl-adjacent carbons.
- Solutions :
- Directing Groups : Install boronate esters (via Suzuki coupling) to steer electrophilic attacks.
- Computational Modeling : DFT calculations predict reactive sites (e.g., C-5 vs. C-7 positions).
- Experimental Screening : Systematic variation of electrophiles (e.g., aryl halides, aldehydes) under controlled conditions .
Methodological Notes
- Data Limitations : Physical property data (e.g., melting point) for the exact 4-oxo isomer are sparse in the literature; extrapolation from analogous compounds (e.g., 5-oxo derivatives) may require validation .
- Safety Compliance : Adhere to GHS guidelines (H302, H315, H319) and institutional protocols for hazardous material handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
